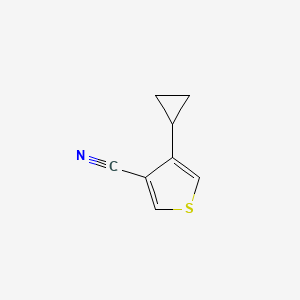

4-Cyclopropylthiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylthiophene-3-carbonitrile, also known as CPCT, is a heterocyclic organic compound that consists of a thiophene ring, a cyano group, and a cyclopropyl group. It has a molecular weight of 149.22 .

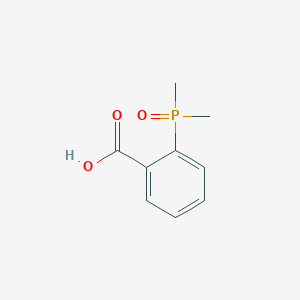

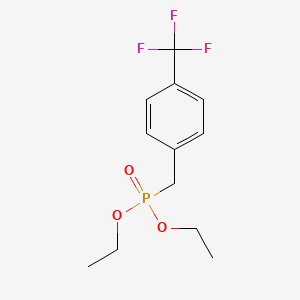

Molecular Structure Analysis

The molecular structure of 4-Cyclopropylthiophene-3-carbonitrile comprises a thiophene ring, a cyano group, and a cyclopropyl group. The thiophene ring is a five-membered heterocycle containing one sulfur atom .Physical And Chemical Properties Analysis

4-Cyclopropylthiophene-3-carbonitrile has a molecular weight of 149.22 .Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

4-Cyclopropylthiophene-3-carbonitrile: is a thiophene derivative, a class of compounds known for their pharmacological properties. Thiophene derivatives have been studied for their anticancer activities . They can be used as scaffolds to develop novel compounds that may inhibit cancer cell growth or proliferation. The electron-rich sulfur atom in the thiophene ring can interact with various biomolecules within the cell, potentially leading to the development of new chemotherapeutic agents.

Material Science: Organic Semiconductors

Thiophene-based materials are beneficial due to their semiconducting nature and effective electron transport properties . 4-Cyclopropylthiophene-3-carbonitrile can be utilized in the synthesis of organic semiconductors, which are crucial for the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Organic Electronics: Field-Effect Transistors

In the realm of organic electronics, 4-Cyclopropylthiophene-3-carbonitrile can contribute to the advancement of organic field-effect transistors (OFETs) . OFETs are pivotal components in flexible electronic devices, and thiophene derivatives can enhance their performance by improving charge carrier mobility and stability.

Optoelectronics: Light-Emitting Diodes

The application of 4-Cyclopropylthiophene-3-carbonitrile in OLEDs is significant due to its potential to improve electron injection and transport . OLEDs are used in displays and lighting, and the incorporation of thiophene derivatives can lead to devices with better efficiency, lifetime, and stability.

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors . 4-Cyclopropylthiophene-3-carbonitrile can be part of coatings or additives in industrial applications to protect metals from corrosion, thereby extending the life of metal components and structures.

Biological Research: Pharmacological Studies

Thiophene derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects . 4-Cyclopropylthiophene-3-carbonitrile can be used in pharmacological studies to explore these properties further and potentially develop new drugs with improved efficacy and reduced side effects.

properties

IUPAC Name |

4-cyclopropylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-3-7-4-10-5-8(7)6-1-2-6/h4-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDYBRLWMVRUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylthiophene-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2878736.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2878737.png)

![1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2878742.png)

![6-[(3,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2878746.png)

![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2878753.png)

![N-(1-cyanocyclopentyl)-2-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]acetamide](/img/structure/B2878755.png)